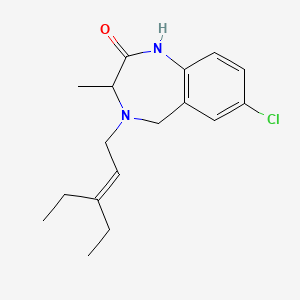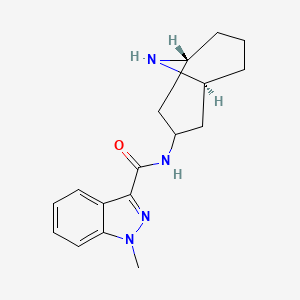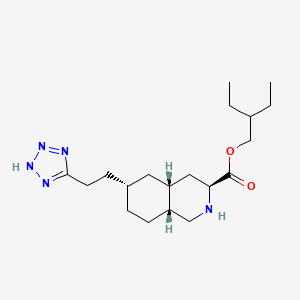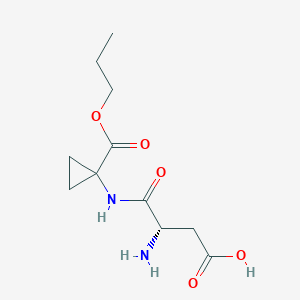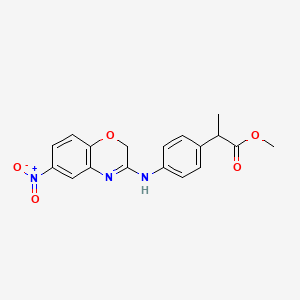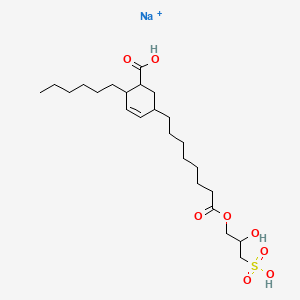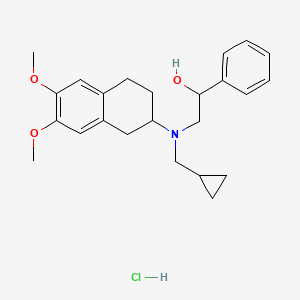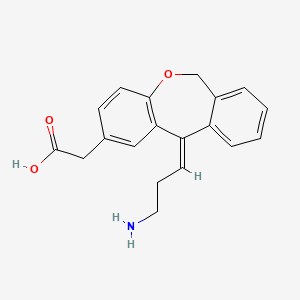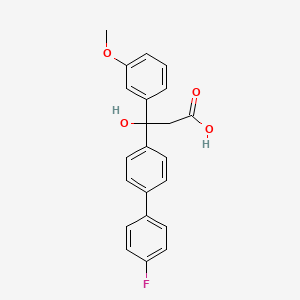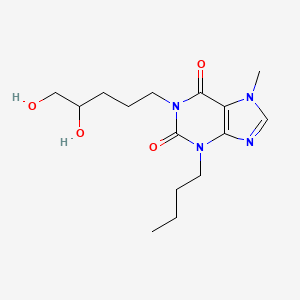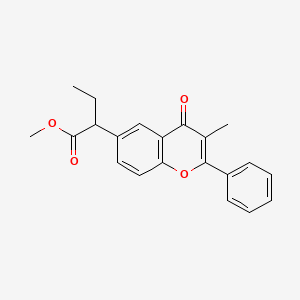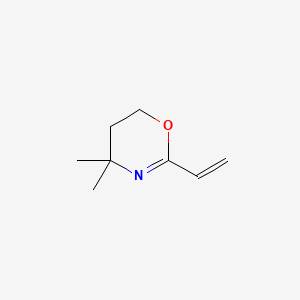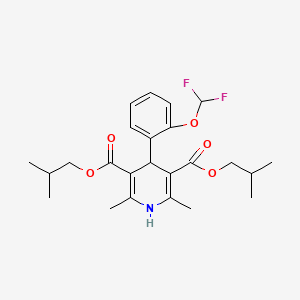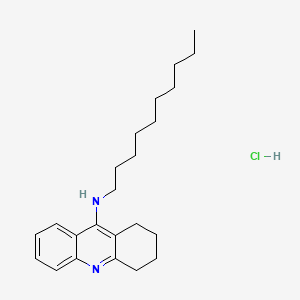
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate is a chemical compound with a complex structure It is a derivative of acridine, a heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate typically involves the reaction of cyclohexanone with 2-aminobenzonitrile . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain . By inhibiting AChE, this compound increases the levels of acetylcholine, which can improve cognitive function. Additionally, it may block sodium and potassium channels, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tacrine Hydrochloride: Another acetylcholinesterase inhibitor with similar applications in treating neurological disorders.
Rivastigmine Tartrate: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Memantine Hydrochloride: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate is unique due to its specific structure and the presence of the decyl group, which may enhance its lipophilicity and ability to cross biological membranes
Eigenschaften
CAS-Nummer |
113106-71-1 |
|---|---|
Molekularformel |
C23H35ClN2 |
Molekulargewicht |
375.0 g/mol |
IUPAC-Name |
N-decyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C23H34N2.ClH/c1-2-3-4-5-6-7-8-13-18-24-23-19-14-9-11-16-21(19)25-22-17-12-10-15-20(22)23;/h9,11,14,16H,2-8,10,12-13,15,17-18H2,1H3,(H,24,25);1H |
InChI-Schlüssel |
NQMVIXLPAHTCOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


